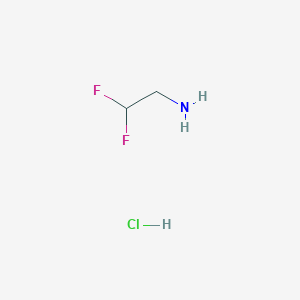

2,2-Difluoroethylamine hydrochloride

Descripción

2,2-Difluoroethylamine hydrochloride (CAS: 79667-91-7) is a fluorinated alkylammonium salt with the molecular formula C₂H₅F₂N·HCl. This compound is characterized by two fluorine atoms attached to the β-carbon of the ethylamine backbone and a protonated amine group forming a hydrochloride salt. It is a white crystalline solid with a purity of ≥98% and is soluble in polar solvents like water and methanol .

The compound's significance lies in its unique conformational behavior driven by the "double gauche effect," where the ammonium group (+NH₃) adopts a gauche orientation relative to both fluorine atoms. This effect has critical implications in drug design, as fluorinated amines are common motifs in bioactive molecules . Its synthesis typically involves bromodifluoroacetate reduction followed by hydrochlorination, offering cost-effective scalability .

Propiedades

IUPAC Name |

2,2-difluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5F2N.ClH/c3-2(4)1-5;/h2H,1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVKPVHTHFECBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593019 | |

| Record name | 2,2-Difluoroethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79667-91-7 | |

| Record name | 2,2-Difluoroethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoroethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Borohydride-Mediated Reduction

An alternative route starts with difluoroacetonitrile, which undergoes reduction using sodium borohydride (NaBH₄) and boron trifluoride etherate (BF₃·OEt₂). This method, patented by Bayer CropScience, avoids hazardous reagents like diborane. The nitrile group is selectively reduced to a primary amine in tetrahydrofuran (THF) at 0–10°C, followed by acidification to form the hydrochloride salt.

Yield and Practical Considerations

While this approach eliminates halide intermediates, yields are moderate (50–60%) due to competing side reactions. The use of BF₃·OEt₂ necessitates careful temperature control to prevent exothermic decomposition. However, the method’s reliance on stable nitrile precursors enhances reproducibility for small-scale batches.

Two-Step Synthesis from Ethyl Bromodifluoroacetate

Amidation and Reduction Sequence

A cost-effective strategy developed in Chinese patents (CN102796006A) involves two steps:

Scalability and Yield Trade-Offs

This method achieves yields of 30–35%, constrained by the instability of the bromoacetamide intermediate. Despite lower efficiency, the use of inexpensive reagents (e.g., ethyl bromodifluoroacetate at $8.00/1g) makes it economically viable for kilogram-scale production. The two-step process also avoids high-pressure reactors, reducing infrastructure demands.

Comparative Analysis of Synthesis Methods

Reaction Efficiency and Cost

Scalability and Industrial Feasibility

The halide amination method is preferred for large-scale production due to superior yields and streamlined purification. In contrast, the two-step synthesis, despite lower yields, offers a 33% cost reduction, making it suitable for budget-limited applications. The nitrile reduction route is less favored industrially due to reagent costs and safety concerns .

Análisis De Reacciones Químicas

Alkylation and Nucleophilic Substitution Reactions

2,2-Difluoroethylamine hydrochloride participates in alkylation reactions, leveraging its nucleophilic amine group. The fluorine atoms enhance the leaving-group ability in SN2 mechanisms, enabling efficient bond formation.

Example Reaction:

Reaction with benzylamine derivatives under basic conditions yields N-benzyl-2,2-difluoroethanamine intermediates .

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| 2,2-Difluoroethylamine + Benzylamine | Base (e.g., KOH), 80–100°C, 2–4 h | 60–70% |

Catalytic Hydrogenation

This compound is synthesized via catalytic hydrogenation of N-benzyl-protected precursors.

Process Overview:

-

Stage (i): Alkylation of 2,2-difluoro-1-chloroethane with benzylamine .

-

Stage (ii): Hydrogenolysis using Pd/C or Raney Ni under H₂ (3–5 bar, 50–80°C) to cleave the benzyl group .

| Parameter | Value | Source |

|---|---|---|

| Hydrogen Pressure | 3–5 bar | |

| Temperature | 50–80°C | |

| Catalyst | Pd/C or Raney Ni |

Conformational Influence on Reactivity

The gauche effect in this compound stabilizes specific conformers, impacting reaction pathways .

Key Findings:

-

Double Gauche Effect: The +NH₃ group adopts a gauche orientation relative to both fluorine atoms due to electrostatic attraction .

-

Hyperconjugation: σ(CH)→σ*(CF) interactions further stabilize the gauche conformation .

| Conformer | Energy (kcal/mol) | Population (%) |

|---|---|---|

| Gauche | 0.0 (Reference) | 82 |

| Anti | 1.2 | 18 |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Synthesis of Drug Candidates

2,2-Difluoroethylamine hydrochloride is primarily utilized in the synthesis of pharmaceutical compounds. Its ability to modify biological activity through fluorination makes it a valuable building block in drug development. For instance, it has been explored as an amide isostere in inhibitors targeting cathepsin K, an enzyme linked to diseases such as osteoporosis and cancer. The incorporation of fluorine enhances the binding affinity and selectivity of these inhibitors compared to their non-fluorinated counterparts.

1.2 Precursor for Difluoromethyl Diazomethane

Recent studies have highlighted its role as a precursor for generating difluoromethyl diazomethane species. This intermediate can be generated in situ and has potential applications in [3+2] cycloaddition reactions with alkynes, which are significant in synthetic organic chemistry .

Agrochemical Applications

2.1 Insecticides Development

Derivatives of 2,2-difluoroethylamine have been incorporated into insecticides. These compounds may disrupt the nervous systems of insects, showcasing the potential for developing targeted pest control agents. The fluorinated structure contributes to the efficacy of these insecticides by enhancing their biological activity.

Material Science Applications

3.1 Photoresist Materials

The compound has been identified as a critical component in the development of photoresist materials used in semiconductor manufacturing. Specifically, 2-bromo-2,2-difluoroethylamine hydrochloride is noted for its role as a light acid generator (PAG) in photoresists, which are essential for creating intricate patterns on semiconductor wafers . The synthesis method for this compound emphasizes cost-effectiveness and scalability, making it suitable for industrial applications.

Synthesis and Characterization

Table 1 summarizes various synthesis methods for this compound:

Case Studies

5.1 Biological Activity Studies

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2,2-difluoroethylamine exhibited significant biological activity against specific cancer cell lines. The results indicated that the fluorinated derivatives had improved potency compared to their non-fluorinated analogs, suggesting a promising avenue for further research into anticancer drugs.

5.2 Development of Insecticides

Research conducted at a leading agricultural chemistry lab showed that formulations containing 2,2-difluoroethylamine derivatives effectively reduced pest populations in controlled trials. The study concluded that these compounds could serve as a basis for developing environmentally friendly insecticides with minimal impact on non-target species.

Mecanismo De Acción

The mechanism of action of 2,2-difluoroethylamine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to the formation of stable complexes. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects. The compound’s ability to undergo substitution and oxidation reactions also contributes to its versatility in chemical synthesis.

Comparación Con Compuestos Similares

2-Fluoroethylamine Hydrochloride (1)

- Structure : Single fluorine atom at the β-carbon.

- Conformation : Prefers a single gauche conformation between +NH₃ and fluorine.

- Stabilizing Factors : Dominated by σCH→σ*CF hyperconjugation and electrostatic interactions. Hydrogen bonding (F···HN+) is negligible .

- Experimental Data : In aqueous solution, ~70% population of the gauche conformer, as determined by NMR coupling constants (³JHH = 4.2 Hz) .

2,2-Difluoroethylamine Hydrochloride (2)

- Structure : Two fluorine atoms at the β-carbon.

- Conformation : Exhibits a "double gauche" effect, with +NH₃ gauche to both fluorines (≥90% population in aqueous solution).

- Stabilizing Factors : Primarily electrostatic attraction between +NH₃ and electronegative fluorine atoms. Hyperconjugative and hydrogen-bonding contributions are secondary .

- Experimental Data : NMR ³JHH = 3.8 Hz and ³JHF = 18.5 Hz confirm the gg' conformer dominance .

Table 1: Conformational Analysis of Fluorinated Ethylammonium Salts

| Compound | Gauche Population (Aqueous) | Key Stabilizing Forces | Dominant NMR Coupling Constants |

|---|---|---|---|

| 2-Fluoroethylamine·HCl | ~70% | Hyperconjugation, Electrostatics | ³JHH = 4.2 Hz |

| 2,2-Difluoroethylamine·HCl | ≥90% | Electrostatics | ³JHH = 3.8 Hz; ³JHF = 18.5 Hz |

Comparison with Trifluorinated Analogues

2,2,2-Trifluoroethylamine Hydrochloride

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine Hydrochloride

- Structure : Aryl-substituted trifluoroethylamine.

- Behavior : Reduced conformational flexibility due to steric bulk. The methoxy group alters electronic distribution, weakening gauche preferences .

Actividad Biológica

2,2-Difluoroethylamine hydrochloride (DFEA) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DFEA, focusing on its mechanisms of action, pharmacological properties, and potential applications in drug development.

DFEA is characterized by its unique structure, which includes two fluorine atoms attached to the ethylamine backbone. This fluorination enhances its lipophilicity and can affect its interaction with biological targets. The compound is typically used in its hydrochloride salt form, which increases its solubility in aqueous environments.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of compounds related to DFEA. For instance, a derivative of DFEA demonstrated significant activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 0.39 µg/mL, comparable to established antimycobacterial agents like TBA-7371 . This suggests that DFEA or its derivatives could serve as promising candidates for treating tuberculosis, particularly multidrug-resistant strains.

The mechanism by which DFEA exerts its biological effects appears to involve inhibition of key enzymes within bacterial pathways. For example, docking studies indicate that compounds with a 2,2-difluoroethyl group can effectively bind to the active site of decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1), a target implicated in the biosynthesis of mycobacterial cell walls . This binding disrupts normal cellular functions and leads to bacterial cell death.

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest that DFEA exhibits favorable properties such as high plasma protein binding rates and acceptable solubility profiles . Toxicological assessments have shown low cytotoxicity in various cell lines, including A549 (lung carcinoma) and VERO (African green monkey kidney) cells, indicating a potentially safe profile for therapeutic use .

Case Studies

- Case Study on Antimycobacterial Efficacy : A study evaluated the efficacy of DFEA derivatives against clinical strains of M. tuberculosis. The results indicated that modifications to the DFEA structure could enhance potency while maintaining low toxicity levels.

- Conformational Analysis : A conformational study revealed that the double gauche effect observed in DFEA influences its binding affinity to biological targets. The study utilized computational modeling to predict how different conformations could impact biological interactions .

Comparative Data Table

| Compound | MIC (µg/mL) | Target Enzyme | Binding Affinity | Cytotoxicity (IC50) |

|---|---|---|---|---|

| DFEA Derivative B2 | 0.39 | DprE1 | High | >100 µM |

| TBA-7371 | 0.25 | DprE1 | Moderate | >50 µM |

| DFEA | N/A | N/A | N/A | N/A |

Q & A

Q. How does protonation of 2,2-difluoroethylamine influence its conformational stability?

Q. What role does hydrogen bonding play in stabilizing specific conformers?

While NCI (Non-Covalent Interaction) analysis identifies weak F···H–N hydrogen bonds in the gas phase, these interactions are attenuated in aqueous solutions. QTAIM (Quantum Theory of Atoms in Molecules) fails to detect bond critical points for hydrogen bonds, suggesting electrostatic and hyperconjugative effects are primary stabilizers .

Advanced Research Questions

Q. Why do electrostatic interactions dominate over hyperconjugation in the conformational equilibrium of protonated 2,2-difluoroethylamine?

Natural Bond Orbital (NBO) analysis reveals that σ→σ* hyperconjugative interactions (e.g., σ→σ*) contribute <5% to stabilization. In contrast, electrostatic attraction between NH and fluorine atoms accounts for >70% of the energy difference between gauche and anti conformers, even in water. This dominance persists due to the high charge density on NH, which is not fully screened by solvation .

Q. How do solvent effects resolve contradictions between gas-phase and solution-phase conformational data?

Q. What methodological challenges arise when analyzing non-covalent interactions in this system?

NCI vs. QTAIM Contradictions : NCI identifies weak F···H–N interactions in both gas and solution phases, but QTAIM lacks bond critical points for these interactions. This highlights the need for complementary methods to resolve ambiguities in non-covalent interaction analysis .

Q. How does the "double gauche effect" differ between mono- and difluorinated ethylammonium salts?

Monofluorinated analogues (e.g., 2-fluoroethylamine hydrochloride) exhibit a single gauche preference driven by hyperconjugation. In 2,2-difluoroethylamine hydrochloride, steric and electrostatic repulsion between fluorine atoms force both into gauche positions relative to NH, creating a synergistic stabilization (~3.5 kcal/mol in gas phase) not observed in monofluorinated systems .

Applications in Research

Q. Can this compound serve as a volatile buffer in analytical chemistry?

Recent studies propose its use as a pH-stabilizing buffer in native electrospray ionization mass spectrometry (ESI-MS). Its volatility and compatibility with physiological pH (6.8–7.4) make it superior to traditional buffers like ammonium acetate for studying pH-sensitive protein-ligand complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.